6-Bromo-3-hydroxy-3-methylindolin-2-one is a compound belonging to the indolinone family, characterized by its unique bromine substitution and hydroxyl group. This compound is of interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various chemical reactions involving indoline derivatives and brominating agents. It has been referenced in the context of synthetic methodologies for related compounds, particularly in studies exploring indolinone derivatives' biological properties and synthetic applications .
6-Bromo-3-hydroxy-3-methylindolin-2-one is classified as an indolinone, which is a bicyclic compound containing a fused indole and ketone structure. More specifically, it falls under the category of substituted indolinones due to the presence of bromine and hydroxyl functional groups.
The synthesis of 6-Bromo-3-hydroxy-3-methylindolin-2-one typically involves several key steps:
The reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity. For instance, reactions may be conducted under reflux conditions or at room temperature depending on the reactivity of the starting materials .
The molecular structure of 6-Bromo-3-hydroxy-3-methylindolin-2-one can be represented as follows:
The compound features a bicyclic system with a hydroxyl group (-OH) at the 3-position and a bromine atom at the 6-position relative to the indole nitrogen. The structural integrity is maintained by strong covalent bonds within the ring system.
6-Bromo-3-hydroxy-3-methylindolin-2-one participates in various chemical reactions typical for indolinone derivatives:
The reactivity patterns are influenced by both electronic effects from substituents and steric hindrance due to the bulky groups present in the structure .
The mechanism of action for compounds like 6-Bromo-3-hydroxy-3-methylindolin-2-one often involves interactions with biological targets such as enzymes or receptors:
Quantitative data regarding binding affinities and biological assays are essential for understanding its pharmacological potential .
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to characterize these properties .
6-Bromo-3-hydroxy-3-methylindolin-2-one has potential applications in:
Research continues to explore its capabilities within these domains, highlighting its significance in advancing chemical and pharmaceutical sciences .
The oxindole scaffold (indolin-2-one) represents a privileged heterocyclic framework in medicinal chemistry, characterized by a benzofused γ-lactam structure. This core combines aromatic character with a chiral C3 center that enables diverse three-dimensional interactions with biological targets. The 3-hydroxy-3-methyl substitution pattern in compounds like 6-Bromo-3-hydroxy-3-methylindolin-2-one introduces a tetrahedral sp³-hybridized carbon, enhancing structural complexity and hydrogen-bonding capacity compared to planar 3-alkylideneoxindoles [2] [3]. This stereochemical feature mimics bioactive natural products such as convolutamydine A and donaxaridine, which exhibit significant bioactivity profiles [3].
Oxindole derivatives demonstrate exceptional target promiscuity, with documented applications spanning anticancer, antimicrobial, antifungal, and neuroprotective therapeutic domains. The lactam carbonyl and C3 hydroxy group form a hydrogen-bonding pharmacophore that facilitates protein binding, while the aromatic ring enables hydrophobic interactions. Computational studies confirm that 3-hydroxyoxindoles exhibit favorable drug-likeness parameters, including balanced logP values (1.5–3.0) and polar surface areas (60–80 Ų) compatible with cellular permeability [3] [4].
Table 1: Bioactive Oxindole Derivatives and Their Therapeutic Applications
Compound Class | Representative Structure | Primary Bioactivity | Molecular Target |
---|---|---|---|
3-Hydroxy-2-oxindoles | 6-Bromo-3-hydroxy-3-methylindolin-2-one | Neuroprotective/Antioxidant | Quinone oxidoreductase II (NQO2) |
3-Alkylidene-2-indolones | (E)-3-Benzylidene-6-fluoroindolin-2-one | Antibacterial | DHFR/DNA gyrase |
Bisindole alkaloids | 3-Indolyl-3-hydroxy oxindole dimers | Antifungal | Plant pathogen membranes |
Bromination at the C6 position of the oxindole scaffold induces profound electronic and steric effects that enhance ligand-protein interactions. The electron-withdrawing bromine (Hammett σₘ = 0.37) reduces indole ring electron density, strengthening hydrogen bond acceptance at the lactam carbonyl while increasing metabolic stability through decreased oxidative metabolism [2] [6] [7]. Comparative molecular field analysis (CoMFA) demonstrates that C6 bromination improves hydrophobic enclosure in binding pockets by 30–40% compared to non-halogenated analogs [6].
In antimicrobial 3-alkylideneoxindoles, brominated derivatives exhibit MIC values up to 16-fold lower against Staphylococcus aureus (MIC = 0.5 μg/mL) compared to chlorine or fluorine analogs, indicating halogen-specific potency enhancement [2]. Bromine's heavy atom effect also facilitates crystallographic studies, enabling precise binding mode determination. The 6-bromo substituent in particular occupies a hydrophobic subpocket in VEGFR2 kinase domains, contributing to the high docking scores (>7 kcal/mol) observed in anticancer oxindoles like BIATAM [1].
Synthetic accessibility further enhances brominated oxindoles' utility. Pd(II)-catalyzed domino reactions achieve regiospecific C6 bromination under mild conditions (70°C, 24h), yielding 3-alkylideneoxindoles with complete E-stereoselectivity and moderate to good yields (up to 64%) [6]. The crystalline 6-bromo-3-methylindolin-2-one derivative (PubChem CID 280318) serves as a key synthetic intermediate with established characterization data (molecular formula C₉H₈BrNO, InChIKey ABTRLWBSKIYPKP-UHFFFAOYSA-N) [7].
6-Bromo-3-hydroxy-3-methylindolin-2-one occupies distinct chemical space relative to conjugated 3-alkylidene-2-indolones and dimeric bisindole alkaloids. While 3-alkylideneoxindoles exhibit planar, rigid architectures suitable for intercalation into DNA or kinase domains [2] [6], the sp³-hybridized C3 center in 3-hydroxyoxindoles enables greater conformational flexibility and chiral discrimination. This difference manifests in divergent bioactivity profiles:
Table 2: Comparative Bioactivity of Oxindole Structural Classes
Parameter | 3-Alkylidene-2-Indolones | 3-Hydroxy-3-methyloxindoles | Bisindole Alkaloids |
---|---|---|---|
Representative Compound | 10g (3-(4-pyridylmethylene)indolin-2-one) | 6-Bromo-3-hydroxy-3-methylindolin-2-one | 3u (5,5'-dichloro-3,3'-diindolyloxindole) |
Antibacterial Activity (MIC) | 0.5 μg/mL (MRSA ATCC 43300) | Not reported | Moderate (MIC >16 μg/mL) |
Antifungal Potency (EC₅₀) | Weak activity | Not determined | 3.44 mg/L (R. solani) |
Enzyme Inhibition | DHFR (IC₅₀ ~10 μM) | NQO2 (IC₅₀ 39–64 μM) | Kinase disruption |
Synthetic Accessibility | Moderate (yields 34–91%) | High (reductive amination) | Low (yields 28–90%) |
The C3 quaternary center in 6-bromo-3-hydroxy-3-methylindolin-2-one confers superior water solubility (>2 mg/mL) compared to lipophilic 3-alkylidene derivatives (logP 3.5–4.5), addressing a key limitation in oxindole-based drug development [4]. This property, combined with the versatile handle provided by the bromine substituent for further functionalization, positions this scaffold as a compelling candidate for targeted neuroprotective and anticancer agents entering preclinical evaluation.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: